molecular formula C23H30N4O B7561051 N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide

N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide

Cat. No. B7561051
M. Wt: 378.5 g/mol
InChI Key: IVRMBFKARLGNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide, also known as BODIPY-TMR-X, is a fluorescent dye commonly used in scientific research. This compound has a unique structure that allows it to be used in a variety of applications, including imaging and tracking of biological molecules and cells.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide is based on its ability to fluoresce when excited by light. When this compound is exposed to light of a certain wavelength, it absorbs the energy and emits light of a different wavelength. This property allows scientists to track the movement and activity of labeled molecules and cells.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is generally considered safe for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide in lab experiments is its high sensitivity and specificity for labeling biological molecules and cells. This compound is also stable under a wide range of conditions, making it a reliable tool for long-term imaging studies. However, one limitation of using this compound is its relatively high cost compared to other fluorescent dyes.

Future Directions

There are numerous future directions for the use of N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide in scientific research. One potential application is in the development of new imaging techniques that can track the movement and activity of cells in real-time. Another area of research is the development of new fluorescent probes based on the structure of this compound, which could be used to label and track a wider range of biological molecules and cells. Additionally, research is ongoing to explore the potential of this compound in drug discovery and development, particularly in the identification of new targets for therapeutic intervention.

Synthesis Methods

The synthesis of N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide involves a multi-step process that begins with the reaction of 4-(diethylamino)benzaldehyde with 1-benzylpiperidine. This reaction yields the intermediate compound, which is then reacted with 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) to produce the final product.

Scientific Research Applications

N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide has numerous applications in scientific research, particularly in the field of bioimaging. This compound is commonly used as a fluorescent probe to label and track biological molecules and cells. It has been used to study protein-protein interactions, enzyme activity, and cell signaling pathways, among other things.

properties

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c1-3-27(4-2)22-12-10-20(11-13-22)23(28)25-24-21-14-16-26(17-15-21)18-19-8-6-5-7-9-19/h5-13H,3-4,14-18H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRMBFKARLGNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NN=C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.